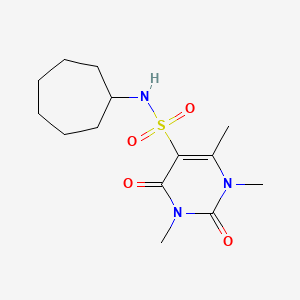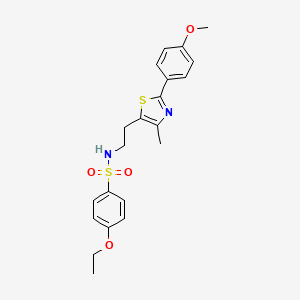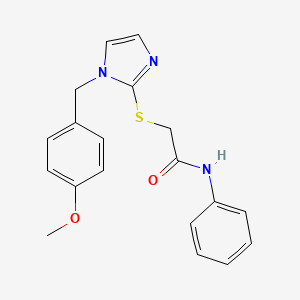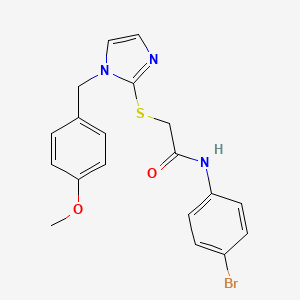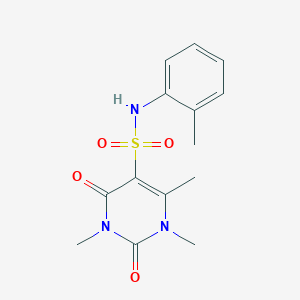
1,3,4-trimethyl-N-(2-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide
Vue d'ensemble
Description
1,3,4-trimethyl-N-(2-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TMDP and is a sulfonamide-based compound. TMDP has shown potential in various scientific applications, including medicinal chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
TMDP has been extensively studied for its potential in medicinal chemistry and pharmaceuticals. It has shown significant potential as an anti-tumor agent by inhibiting the growth of cancer cells. TMDP has also been studied for its potential in treating Alzheimer's disease and as an anti-inflammatory agent. The compound has shown promising results in pre-clinical studies, and further research is required to explore its potential in clinical trials.
Mécanisme D'action
The mechanism of action of TMDP involves the inhibition of various enzymes and proteins involved in tumor growth and inflammation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various tumors. TMDP also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TMDP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of lactate dehydrogenase and glucose in cancer cells, indicating its potential in inhibiting tumor growth. The compound has also been shown to reduce the levels of prostaglandin E2, which is involved in inflammation. TMDP has also been shown to reduce the levels of amyloid beta, which is involved in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMDP is its potential in inhibiting tumor growth and inflammation. The compound has also shown potential in treating Alzheimer's disease. However, one of the limitations of TMDP is its low solubility in water, which can affect its bioavailability. The compound also requires further research to explore its potential in clinical trials.
Orientations Futures
There are several future directions for TMDP research. One of the directions is to explore the potential of TMDP in combination with other anti-tumor agents. Another direction is to explore the potential of TMDP in treating other inflammatory diseases. The compound also requires further research to explore its potential in clinical trials and to determine its optimal dosage and administration route.
Propriétés
IUPAC Name |
1,3,4-trimethyl-N-(2-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-7-5-6-8-11(9)15-22(20,21)12-10(2)16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGBVNYKIRKTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(N,N-diethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3296278.png)
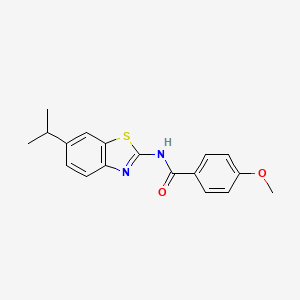
![3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B3296283.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3296294.png)


![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296336.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296339.png)

